Ethylhexyl isostearate

Description

Properties

IUPAC Name |

2-ethylhexyl 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-5-7-21-25(6-2)23-28-26(27)22-19-17-15-13-11-9-8-10-12-14-16-18-20-24(3)4/h24-25H,5-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJNCHUFWULBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81897-25-8 | |

| Record name | Ethylhexyl isostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081897258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLHEXYL ISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z37I6ZS2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

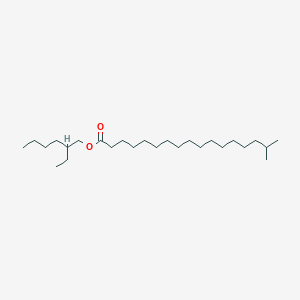

"Ethylhexyl isostearate" chemical structure and IUPAC name

An In-depth Technical Guide to Ethylhexyl Isostearate

Abstract

This compound is a complex branched-chain ester synthesized from 2-ethylhexanol and isostearic acid.[1][2] Characterized by its low viscosity, excellent spreadability, and high stability, it serves as a multifunctional excipient in the pharmaceutical and cosmetic industries. This guide elucidates the chemical identity, structural nuances, synthesis, and physicochemical properties of this compound. It further explores its mechanistic role as an emollient, solvent, and formulation stabilizer, providing drug development professionals with the foundational knowledge required for its effective application in advanced topical and transdermal delivery systems.

Chemical Identity and Structure

Nomenclature and Identification

-

Common Name: this compound

-

INCI Name: this compound[3]

-

IUPAC Name: Isooctadecanoic acid, 2-ethylhexyl ester.[3][4] Due to the isomeric nature of the isostearic acid component, a more specific IUPAC name for a common isomer is (2-ethylhexyl) 16-methylheptadecanoate.

Molecular Formula and Weight

Structural Elucidation

This compound is an ester formed from a branched C8 alcohol and a branched C18 fatty acid. This dual-branched structure is fundamental to its physical properties and performance in formulations.

-

Alcohol Moiety: 2-Ethylhexanol The alcohol component is 2-ethylhexanol (IUPAC name: 2-ethylhexan-1-ol), an eight-carbon chiral alcohol.[6][7] Its structure features an ethyl group at the C2 position, which introduces a branching point that sterically hinders crystallization.[6] This branching is a primary contributor to the liquidity of its esters at low temperatures and their reduced viscosity compared to straight-chain analogues like stearates.[6]

-

Acid Moiety: Isostearic Acid The term "isostearic acid" does not refer to a single chemical entity but rather to a mixture of saturated, branched-chain C18 fatty acids.[8] It is typically produced by the catalytic dimerization and reduction of oleic acid, resulting in a complex mixture of isomers. The most frequently cited representative structure is 16-methylheptadecanoic acid.[9] This branching in the fatty acid chain further disrupts molecular packing, contributing to the liquid nature and oxidative stability of the resulting ester.

-

Ester Structure The final structure is formed via an ester linkage between the carboxyl group of isostearic acid and the hydroxyl group of 2-ethylhexanol. The combined branching from both the alcohol and acid components results in a molecule with a distinctly non-linear architecture.

Caption: Figure 1: Representative structure of (2-ethylhexyl) 16-methylheptadecanoate.

Physicochemical Properties

The unique molecular architecture of this compound imparts a distinct set of physicochemical properties that are highly desirable in pharmaceutical and cosmetic formulations. Its properties are often compared to its straight-chain analog, Ethylhexyl Stearate, which is also an emollient but with different tactile and solubility characteristics.[10]

| Property | Value | Significance in Formulation |

| Appearance | Clear, colorless to pale yellow liquid | Ensures aesthetic clarity and compatibility in emulsions and anhydrous systems. |

| Odor | Bland, characteristic | Low odor profile prevents interference with the fragrance of the final product.[5] |

| Solubility | Insoluble in water; soluble in most organic solvents and oils | Excellent carrier and solvent for lipophilic active ingredients, sunscreens, and vitamins.[6][11] |

| Viscosity | Low | Provides a light, non-greasy skin feel and facilitates rapid spreading, which is critical for elegant topical formulations. |

| Oxidative Stability | High | The saturated, branched structure is resistant to oxidation, enhancing the shelf-life and stability of the final product. |

| Pour Point | Low | Remains liquid at low temperatures, which is advantageous for formulation stability and performance in diverse climates.[8] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through direct esterification, a robust and well-established chemical process.

Experimental Protocol: Catalytic Esterification

-

Reactant Charging: A reaction vessel is charged with equimolar amounts of Isostearic Acid and 2-Ethylhexanol. A slight excess of one reactant may be used to drive the reaction to completion.

-

Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is introduced into the mixture. Enzyme catalysts, like immobilized lipase, are also employed for a "greener" synthesis, often assisted by ultrasound to reduce reaction times.[12][13]

-

Reaction Conditions: The mixture is heated, typically to temperatures between 120-180°C, under a nitrogen atmosphere to prevent oxidation. Water, the byproduct of the esterification, is continuously removed using a Dean-Stark apparatus to shift the equilibrium towards the product side.

-

Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold.

-

Purification: Upon completion, the crude product is neutralized to remove the acid catalyst, washed with water to remove salts, and then dried. Finally, it may be distilled under vacuum to remove unreacted starting materials and other impurities, yielding the final high-purity product.

Caption: Figure 2: General workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound for pharmaceutical applications, a suite of analytical techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for confirming the identity of the ester and quantifying its purity. It can also identify and quantify residual starting materials or byproducts.[14]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the characteristic ester functional group (C=O stretch typically around 1740 cm⁻¹) and the absence of the broad hydroxyl (-OH) peak from the starting alcohol and the carboxylic acid C=O and O-H bands.

-

Acid Value Titration: Measures the amount of residual free fatty acid, indicating the completeness of the esterification reaction.

-

Saponification Value: Determines the average molecular weight of the ester.

Applications in Drug Development

The causality behind this compound's utility lies in its branched structure. Unlike linear esters that can pack into crystalline structures, the branched chains create steric hindrance, ensuring liquidity and providing a unique sensory profile.[6] This structure is directly responsible for its functions as an excipient.

Mechanistic Roles

-

Emollient: As an emollient, it functions by forming a thin, hydrophobic film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration. The branched structure ensures this film is non-occlusive and non-greasy, improving patient compliance. It effectively softens and smooths the skin by filling the spaces between corneocytes in the stratum corneum.[15]

-

Solvent and Dispersant: Its non-polar, branched nature makes it an excellent solvent for many lipophilic active pharmaceutical ingredients (APIs), including certain corticosteroids, retinoids, and vitamins.[11][15] This is critical for achieving content uniformity and ensuring the bioavailability of the API in topical formulations. It is also effective at dispersing inorganic pigments like zinc oxide and titanium dioxide in sunscreen formulations.

-

Penetration Enhancer: While not a classical penetration enhancer that disrupts the stratum corneum, its solvent properties can increase the partitioning of an API from the vehicle into the skin. By ensuring the API is fully dissolved and in a high thermodynamic activity state within the formulation, it can facilitate its diffusion across the skin barrier.

Formulation Examples

-

Topical Creams and Lotions: Used to provide a light, silky feel and to dissolve oil-soluble active ingredients.

-

Sunscreens: Acts as a solvent and dispersant for UV filters, improving the aesthetic feel and reducing the greasiness often associated with high-SPF products.

-

Anhydrous Ointments and Serums: Serves as the primary vehicle, offering a more cosmetically elegant alternative to traditional hydrocarbon bases like petrolatum.

-

Drug Delivery Systems: Its properties are being explored in the development of novel transdermal patches and lipid-based nanoparticle systems for targeted drug delivery.

Conclusion

This compound is a highly versatile and functional excipient whose value is directly derived from its unique branched-chain molecular structure. The isomeric complexity of its isostearate moiety and the branching of the 2-ethylhexyl group synergistically produce a stable, low-viscosity liquid with exceptional emollient and solvent properties. For researchers and drug development professionals, a thorough understanding of this structure-function relationship is paramount for leveraging its full potential in creating stable, effective, and aesthetically pleasing topical and transdermal therapeutic systems.

References

- 2-Ethylhexanol - Wikipedia. (n.d.).

- ISOSTEARIC ACID - Ataman Kimya. (n.d.).

- This compound - SpecialChem. (2021).

- This compound (with Product List) - INCIDecoder. (n.d.).

- 2-Ethylhexanol | C8H18O | CID 7720 - PubChem. (n.d.).

- ISOSTEARIC ACID - KH Neochem Americas. (n.d.).

- 2-ethylhexanol – Knowledge and References - Taylor & Francis. (n.d.).

- Isostearic acid - Altmeyers Encyclopedia - Department Allergology. (2020).

- Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 - Fengchen. (n.d.).

- 2-Ethyl hexanol | Products | Mitsubishi Chemical Corporation. (n.d.).

- Isostearic Acid - The Unique Branched Fatty Acid - Shandong BlueSun Chemicals. (2023).

- Product Spotlight: 2-Ethylhexanol - Berryman Chemical. (n.d.).

- 2-Ethylhexyl stearate | C26H52O2 | CID 13132266 - PubChem. (n.d.).

- 2-Ethylhexyl stearate - NIST WebBook. (n.d.).

- Isostearic Acid (=2,2,4,8,10,10-Hexamethylundecane-5-carboxylic Acid) - PubChem. (n.d.).

- Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate - TRUNNANO. (n.d.).

- This compound – Ingredient - COSMILE Europe. (n.d.).

- This compound CAS#: 81897-25-8 - ChemicalBook. (n.d.).

- Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. (2020).

- Ethylhexyl stearate - Descrizione. (n.d.).

- ETHYLHEXYL STEARATE - Ataman Kimya. (n.d.).

- ETHYLHEXYL STEARATE - Ataman Kimya. (n.d.).

- What is this compound - EWG Skin Deep. (n.d.).

- Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. (2020).

- Ethylhexyl Stearate (Emollient): Cosmetic Ingredient INCI - SpecialChem. (2023).

- What is Ethylhexyl Stearate? - Paula's Choice. (n.d.).

- Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant - J-Stage. (2020).

- This compound (Ingredient Explained + Products) - SkinSort. (n.d.).

- Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" | Request PDF - ResearchGate. (2021).

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ewg.org [ewg.org]

- 3. specialchem.com [specialchem.com]

- 4. This compound (with Product List) [incidecoder.com]

- 5. This compound CAS#: 81897-25-8 [m.chemicalbook.com]

- 6. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 7. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bluesun-chem.com [bluesun-chem.com]

- 9. altmeyers.org [altmeyers.org]

- 10. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. nanotrun.com [nanotrun.com]

- 12. researchgate.net [researchgate.net]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ethylhexyl stearate - Descrizione [tiiips.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethylhexyl Isostearate

Introduction: The Role of Molecular Architecture in Advanced Formulations

In the landscape of pharmaceutical and cosmetic sciences, the selection of an excipient is a critical decision that dictates the stability, efficacy, and sensory profile of a final formulation. Among the versatile class of emollient esters, Ethylhexyl Isostearate emerges as a compound of significant interest, particularly for topical and transdermal delivery systems. Its distinction lies in its unique molecular architecture: it is the ester of 2-ethylhexyl alcohol and isostearic acid, a branched-chain C18 fatty acid.[1][2][3] This branching is not a trivial structural feature; it fundamentally alters the molecule's physicochemical behavior compared to its linear isomer, ethylhexyl stearate, imparting properties that are highly desirable for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind its performance, offering field-proven insights into how its structure translates into tangible benefits in formulation development. Every property discussed is supported by detailed, self-validating experimental protocols, grounding theoretical knowledge in practical, reproducible science.

Core Physicochemical Profile

The branched nature of the isostearate chain introduces steric hindrance that prevents the efficient packing of molecules. This disruption of intermolecular forces is directly responsible for its low pour point and favorable viscosity profile, making it a versatile liquid emollient across a wide range of temperatures.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. These values represent typical specifications and may vary slightly between suppliers.

| Property | Typical Value | Significance in Formulation |

| INCI Name | This compound | Universal nomenclature for cosmetic and pharmaceutical ingredients. |

| CAS Number | 81897-25-8 | Unique chemical identifier for unambiguous substance registration and tracking.[4][5][6][7] |

| Molecular Formula | C₂₆H₅₂O₂ | Defines the elemental composition of the molecule.[4][5][7] |

| Molecular Weight | ~396.7 g/mol | Influences properties like viscosity, absorption, and volatility.[4][5] |

| Appearance | Clear, colorless to slightly yellow liquid | A key quality control parameter indicating purity and absence of degradation. |

| Odor | Bland, characteristic | Low odor is critical for formulations where fragrance is controlled or absent.[5] |

| Specific Gravity | ~0.855 @ 20°C | Essential for converting mass to volume in manufacturing and for predicting formulation density and stability (e.g., creaming or sedimentation). |

| Viscosity | ~14 mPa·s @ 20°C | Low viscosity contributes to a light, non-greasy skin feel and excellent spreadability, reducing tackiness in formulations.[2] |

| Pour Point | < -20°C | The low pour point ensures the material remains liquid and handleable in colder climates and refrigerated storage, preventing solidification issues. |

| Solubility | Insoluble in water; Soluble in oils & esters | Dictates its use in the oil phase of emulsions and its ability to act as a solvent for other lipophilic active ingredients and excipients.[8] |

| Acid Value | < 1.0 mg KOH/g | A measure of free fatty acids; a low value indicates high purity and good stability against hydrolytic rancidity.[8] |

| Saponification Value | 135 - 150 mg KOH/g | Characterizes the ester and is used to calculate the average molecular weight. |

| Refractive Index | ~1.447 @ 25°C | A measure of how light passes through the substance; used as a quality control parameter for purity and consistency. |

The Causality of Branched-Chain Structure: From Skin Feel to Drug Delivery

The decision to use a branched-chain ester like this compound over a linear one is a deliberate choice rooted in performance. The branching of the isostearic acid moiety is the primary driver of its unique sensory and functional properties.

Sensory Profile: The Science of "Feel"

In topical formulations, patient and consumer adherence is profoundly influenced by the product's aesthetics and skin feel.[1] Linear esters, with their straight alkyl chains, tend to align in an orderly fashion on the skin, which can be perceived as heavy, greasy, or occlusive. In contrast, the branched structure of this compound creates a more disordered, fluid film on the stratum corneum.

This structural disruption leads to:

-

Enhanced Spreadability: The molecules flow easily past one another, allowing the product to glide smoothly and evenly across the skin.[9]

-

Reduced Greasiness: The disordered film feels lighter and less oily to the touch.[10]

-

"Cushioned" After-Feel: It imparts a feeling of softness and smoothness without a heavy, residual tackiness.

This relationship can be visualized as a logical flow from molecular structure to sensory perception.

Implications for Drug Delivery

The role of an emollient in a drug formulation extends beyond sensory modification. It can significantly influence the permeation of the active pharmaceutical ingredient (API) through the skin barrier. Emollients can act as penetration enhancers by interacting with the lipids of the stratum corneum.[11][12][13]

The branched, and therefore more fluid, nature of this compound allows it to integrate into and temporarily disrupt the highly ordered lipid lamellae of the stratum corneum. This transient fluidization of the skin's barrier can create pathways for the API to penetrate more effectively, potentially enhancing bioavailability in topical treatments.[14] While linear esters can also enhance penetration, the unique geometry of branched esters may offer a different and potentially more efficient mechanism of interaction with the complex lipid matrix of the skin.

Experimental Protocols for Physicochemical Characterization

To ensure the quality, consistency, and performance of this compound, a series of standardized tests must be performed. The following protocols are based on authoritative standards and represent a self-validating system for characterization.

Workflow for Comprehensive Emollient Characterization

The overall process involves a sequence of tests, each providing a critical piece of data about the material's identity and quality.

Determination of Kinematic Viscosity (ASTM D445)

Rationale: Viscosity is a direct measure of a fluid's resistance to flow and is a primary predictor of its spreadability and sensory feel. The ASTM D445 method, using a calibrated glass capillary viscometer, is a highly precise and universally accepted standard.

Methodology:

-

Instrument Setup: Select a calibrated glass capillary viscometer (e.g., Ubbelohde type) appropriate for the expected viscosity range of this compound (~14 cSt).

-

Temperature Control: Place the viscometer in a constant temperature bath maintained at 20.0 ± 0.1 °C. Allow at least 30 minutes for thermal equilibrium.

-

Sample Loading: Charge the viscometer with a filtered, clear sample of this compound, ensuring no air bubbles are present.

-

Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Flow Time: Release the suction and accurately measure the time (in seconds) it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.

-

Calculation: Repeat the measurement until at least two consecutive flow times agree within the specified tolerance. Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time (in s).

-

Dynamic Viscosity: Convert kinematic viscosity to dynamic viscosity (η) in mPa·s (equivalent to centipoise, cP) by multiplying by the specific gravity (ρ) determined in the next protocol: η = ν × ρ

Determination of Specific Gravity (ASTM D1298)

Rationale: Specific gravity (or density) is fundamental for quality control and manufacturing operations. The hydrometer method is a straightforward and reliable technique for liquid petroleum products and their derivatives, like esters.[5][12][15][16]

Methodology:

-

Sample Preparation: Bring the this compound sample and a clean, dry hydrometer cylinder to a constant temperature (e.g., 20°C).

-

Filling: Transfer the sample into the hydrometer cylinder, avoiding the formation of air bubbles.

-

Hydrometer Insertion: Gently lower a calibrated hydrometer of the appropriate range into the sample and allow it to settle. Ensure the hydrometer floats freely and does not touch the sides of the cylinder.

-

Reading: Once the temperature has stabilized, read the hydrometer scale at the point where the principal surface of the liquid cuts the scale. For transparent liquids, this is observed by placing the eye slightly below the level of the liquid and raising it slowly until the surface, first seen as a distorted ellipse, appears as a straight line cutting the hydrometer scale.

-

Temperature Correction: Record the temperature of the sample. If the measurement temperature is different from the reference temperature (20°C), apply the necessary corrections using standard petroleum measurement tables.

Determination of Pour Point (ASTM D97)

Rationale: The pour point indicates the lowest temperature at which the emollient will remain fluid. For a liquid excipient, a low pour point is crucial for ensuring ease of handling, transport, and storage in various climates, preventing solidification that can halt production.[4][11][13][17][18]

Methodology:

-

Sample Preparation: Pour the sample into a standard test jar to the prescribed mark.

-

Heating: If the sample has been previously heated, ensure it has been stored at ambient temperature for at least 24 hours. Heat the sample to a temperature of 45°C.

-

Cooling: Insert a thermometer, close the jar with a cork, and place it in a cooling bath.

-

Observation: At each temperature reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is movement of the liquid.

-

Endpoint Determination: The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

-

Reporting: The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.[11]

Determination of Solubility Profile

Rationale: Understanding the solubility of this compound in common pharmaceutical solvents is essential for a formulator. It determines which solvents can be used in the manufacturing process and predicts its compatibility within the oil phase of an emulsion. The shake-flask method is a reliable technique for determining equilibrium solubility.[3]

Methodology:

-

Solvent Selection: Select a range of relevant pharmaceutical solvents (e.g., Ethanol, Isopropyl Myristate, Cyclomethicone, Caprylic/Capric Triglyceride).

-

Sample Preparation: In stoppered glass flasks, add an excess amount of this compound to a known volume of each solvent at a controlled temperature (e.g., 25°C).

-

Equilibration: Agitate the flasks in a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed until a clear supernatant is formed above the undissolved solute.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of this compound in the aliquot using a suitable analytical technique (e.g., Gas Chromatography with a calibrated standard curve).

-

Reporting: Report the solubility as mass per volume (e.g., mg/mL) or as a qualitative assessment (e.g., "Soluble," "Miscible," "Insoluble").

Accelerated Stability Testing Protocol

Rationale: This protocol is designed to predict the long-term shelf life of the raw material by subjecting it to accelerated degradation conditions. It ensures the material's physical and chemical integrity over time.

Methodology:

-

Sample Storage: Place samples of this compound in their intended storage containers (e.g., sealed drums or totes) and expose them to a set of accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[7] A control sample should be stored at ambient conditions (e.g., 25°C / 60% RH).

-

Testing Intervals: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[7]

-

Analytical Evaluation: At each time point, evaluate the samples for key stability-indicating parameters:

-

Appearance: Visual inspection for color change or development of haze/particulates.

-

Odor: Olfactory assessment for any change from the initial "bland" characteristic.

-

Acid Value: Titration to detect any increase, which would indicate hydrolytic degradation of the ester.

-

Viscosity: Measurement via ASTM D445 to detect any significant changes due to polymerization or degradation.

-

-

Data Analysis: Trend the data over time. The material is considered stable if all parameters remain within their pre-defined specifications throughout the study period.

Conclusion: An Empirically Grounded Excipient Choice

This compound is more than just an emollient; it is a functional excipient whose performance is a direct consequence of its branched molecular structure. This architecture confers a desirable sensory profile, characterized by low viscosity, excellent spreadability, and a non-greasy, elegant skin feel. From a pharmaceutical standpoint, its fluid nature and interaction with the stratum corneum position it as a valuable component for enhancing the delivery of topical APIs.

The protocols detailed in this guide provide a robust framework for the comprehensive characterization of this material, ensuring that its quality and performance are validated through rigorous, standardized science. By understanding the causal link between its physicochemical properties and its functional benefits, researchers, scientists, and drug development professionals can confidently leverage this compound to create sophisticated, effective, and aesthetically pleasing formulations.

References

-

Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-182. [Link]

-

Savary, G., Grisel, M., & Picard, C. (2013). Impact of emollients on the spreading properties of cosmetic products: a combined sensory and instrumental characterization. Colloids and Surfaces B: Biointerfaces, 102, 371-378. [Link]

-

ASTM D97-17b, Standard Test Method for Pour Point of Petroleum Products, ASTM International, West Conshohocken, PA, 2017. [Link]

-

Wiechers, J. W. (2013). Evaluating the physiochemical properties of emollient esters for cosmetic use. Cosmetics & Toiletries, 128(5), 324-335. [Link]

-

Anissimov, Y. G., & Roberts, M. S. (2017). The Influence of Emollients on Dermal and Transdermal Drug Delivery. Plastic Surgery Key. [Link]

-

Lourith, N., & Kanlayavattanakul, M. (2016). Sensory characterization of emollient. International Journal of Cosmetic Science, 38(6), 639-646. [Link]

-

Anissimov, Y. G., Jepps, O. G., Dancik, Y., & Roberts, M. S. (2013). The Influence of Emollients on Dermal and Transdermal Drug Delivery. Request PDF. [Link]

-

SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. SkinSAFE. [Link]

-

Fengchen Group. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Fengchen Group. [Link]

-

Anissimov, Y. G., & Roberts, M. S. (2017). The influence of emollients on dermal and transdermal drug delivery. University of South Australia. [Link]

-

EWG Skin Deep. (n.d.). What is this compound. EWG Skin Deep. [Link]

-

Hadgraft, J., & Lane, M. E. (2016). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC - NIH. [Link]

-

OSCHEM. (n.d.). Product List. OSCHEM. [Link]

-

Cochran, S., & Anthonavage, M. (2016, October 15). Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry. Plastic Surgery Key. [Link]

-

Hanc, A., et al. (2022). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. [Link]

-

Aston Chemicals. (2017). The link between function and structure of esters. Aston Chemicals. [Link]

-

Hadgraft, J., & Lane, M. E. (2005). Influence of Formulation on Topical and Transdermal Drug Delivery. ResearchGate. [Link]

-

COSMILE Europe. (n.d.). This compound – Ingredient. COSMILE Europe. [Link]

-

Cosmetics Info. (n.d.). Ethylhexyl Stearate. Cosmetics Info. [Link]

-

TRUNNANO. (n.d.). Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. TRUNNANO. [Link]

-

Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. [Link]

Sources

- 1. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]

- 2. ewg.org [ewg.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 81897-25-8 [m.chemicalbook.com]

- 8. nanotrun.com [nanotrun.com]

- 9. specialchem.com [specialchem.com]

- 10. specialchem.com [specialchem.com]

- 11. ulprospector.com [ulprospector.com]

- 12. Ethylhexyl stearate - Descrizione [tiiips.com]

- 13. atamankimya.com [atamankimya.com]

- 14. youtube.com [youtube.com]

- 15. DUB ISO G3 - Stearinerie Dubois - Polyglyceryl-3 Diisostearate [knowde.com]

- 16. stearinerie-dubois.com [stearinerie-dubois.com]

- 17. specialchem.com [specialchem.com]

- 18. aurigaresearch.com [aurigaresearch.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethylhexyl Isostearate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Excipient

Ethylhexyl isostearate is a branched-chain fatty acid ester that is widely utilized in the pharmaceutical and cosmetic industries as an emollient, lubricant, and solvent. Its physicochemical properties, which are directly linked to its molecular structure, dictate its performance in various formulations. A thorough understanding of its structure is therefore paramount for formulation development, quality control, and regulatory compliance. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available, complete spectral data for this compound is limited, this guide will leverage data from the closely related linear-chain ester, 2-ethylhexyl stearate, to predict and interpret the spectral features of its branched isomer. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data.

Molecular Structure of this compound

Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of this compound and its linear isomer, ethylhexyl stearate.

Caption: Comparison of 2-Ethylhexyl Stearate and a representative structure of this compound.

Isostearic acid is a mixture of branched-chain C18 fatty acids. The most common isomer is 16-methylheptadecanoic acid. This branching in the acyl chain is the key structural difference that will manifest in the spectroscopic data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for dissolving esters like this compound due to its excellent solubilizing properties for nonpolar compounds and its single, easily identifiable solvent peak in both ¹H and ¹³C NMR spectra.

-

Concentration: A concentration of 10-25 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Viscosity Considerations: this compound is a viscous liquid. To obtain sharp NMR signals, it may be necessary to gently warm the sample to reduce its viscosity, ensuring a more homogeneous solution and faster molecular tumbling.[1][2] Centrifugation of the NMR tube can also help to remove any air bubbles and ensure the sample is at the bottom of the tube.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing the chemical shifts.

Step-by-Step Methodology:

-

Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Gently swirl the vial to ensure complete dissolution. If the solution is still viscous, warm it gently in a water bath (around 40-50°C).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, centrifuge the NMR tube for a few minutes to ensure a homogeneous sample at the bottom of the tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

¹H NMR Spectral Interpretation: A Predictive Analysis

The ¹H NMR spectrum provides information about the different types of protons and their neighboring protons in the molecule.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | d | 2H | -COOCH₂ -CH(CH₂CH₃)- |

| ~2.28 | t | 2H | -CH₂ -COO- |

| ~1.60 | m | 1H | -COOCH₂-CH (CH₂CH₃)- |

| ~1.25 | br s | ~45H | Bulk methylene (-CH₂ -) groups in both alkyl chains |

| ~0.88 | t | 6H | Terminal methyl (-CH₃ ) groups of the ethylhexyl and isostearyl chains |

| ~0.85 | d | 3H | Methyl (-CH₃ ) group of the isostearyl branch |

Key Interpretive Insights:

-

Ester Moiety: The doublet at approximately 4.05 ppm is characteristic of the methylene protons adjacent to the ester oxygen and a chiral center in the 2-ethylhexyl group. The triplet at around 2.28 ppm corresponds to the methylene protons alpha to the carbonyl group.[3]

-

Alkyl Chains: The large, broad singlet around 1.25 ppm represents the numerous overlapping methylene protons of the long alkyl chains.

-

Terminal Methyl Groups: The triplets at approximately 0.88 ppm are indicative of the terminal methyl groups of the ethyl and butyl chains of the 2-ethylhexyl group, as well as the terminal methyl group of the isostearyl chain.

-

Branching Point: The key differentiator from ethylhexyl stearate will be the presence of a doublet at approximately 0.85 ppm, corresponding to the methyl group at the branch point of the isostearyl chain, and a corresponding multiplet for the methine proton at the branch point, which will likely be obscured by the large methylene signal.

¹³C NMR Spectral Interpretation: A Predictive Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Ester carbonyl (C =O) |

| ~67 | -COOCH₂ -CH(CH₂CH₃)- |

| ~39 | -COOCH₂-CH (CH₂CH₃)- |

| ~34 | -CH₂ -COO- |

| ~32-22 | Bulk methylene (-CH₂ -) carbons in both alkyl chains |

| ~29 | Methylene carbons of the ethylhexyl group |

| ~24 | Methylene carbon adjacent to the isostearyl branch point |

| ~19 | Methyl (-CH₃ ) carbon of the isostearyl branch |

| ~14 | Terminal methyl (-CH₃ ) carbons of the ethylhexyl and isostearyl chains |

| ~11 | Methyl (-CH₃ ) carbon of the ethyl group in the 2-ethylhexyl moiety |

Data for 2-ethylhexyl stearate can be found for comparison.[4][5]

Key Interpretive Insights:

-

Carbonyl Carbon: The ester carbonyl carbon signal appears significantly downfield at around 174 ppm.

-

Ester Linkage Carbons: The carbons directly attached to the ester oxygen appear in the 60-70 ppm region.

-

Alkyl Chain Carbons: The majority of the methylene carbons in the long alkyl chains resonate in the 22-32 ppm range.

-

Branching Signature: The presence of additional signals in the aliphatic region, specifically the upfield methyl carbon at ~19 ppm and the methine carbon at the branch point, will distinguish this compound from its linear counterpart.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Causality Behind Experimental Choices:

-

ATR-FTIR: This technique is ideal for analyzing viscous liquids like this compound as it requires minimal sample preparation. A small drop of the sample is placed directly on the ATR crystal.

-

Wavenumber Range: The standard mid-IR range of 4000-400 cm⁻¹ is scanned to cover the vibrational frequencies of all relevant functional groups in the molecule.

Step-by-Step Methodology:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the ester functional group and the long aliphatic chains.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2955-2850 | C-H stretching (asymmetric & symmetric) | Aliphatic CH₂, CH₃ |

| ~1740 | C=O stretching | Ester |

| ~1465 | C-H bending (scissoring) | Aliphatic CH₂ |

| ~1375 | C-H bending (umbrella) | Aliphatic CH₃ |

| ~1170 | C-O stretching (asymmetric) | Ester |

Reference spectra for long-chain esters confirm these characteristic peaks.[6][7][8]

Key Interpretive Insights:

-

Strong Carbonyl Absorption: A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature and is definitive for the ester carbonyl group.[6][7]

-

Aliphatic C-H Stretches: Intense absorption bands in the 2850-2955 cm⁻¹ region are characteristic of the numerous C-H bonds in the long alkyl chains.

-

Ester C-O Stretches: A strong band around 1170 cm⁻¹ is due to the asymmetric C-O stretching of the ester linkage.

-

Subtle Differences due to Branching: While the overall IR spectrum will be very similar to that of ethylhexyl stearate, subtle changes in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the branched alkyl chain.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices:

-

GC-MS: This is the technique of choice for volatile and semi-volatile compounds like long-chain esters. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer for analysis.[9]

-

Derivatization: For long-chain esters, derivatization is generally not required for GC-MS analysis.

-

Ionization Method: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns, creating a "fingerprint" for the molecule.

Step-by-Step Methodology:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The GC will separate the compound based on its boiling point and interaction with the column stationary phase. A temperature program is typically used for good separation of long-chain esters.[10]

-

The separated compound will then enter the mass spectrometer, where it will be ionized (typically by electron impact) and fragmented.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z), and a detector will record the abundance of each ion.

Mass Spectral Interpretation: A Predictive Fragmentation Analysis

The mass spectrum will provide the molecular ion peak (if stable enough to be observed) and a series of fragment ions.

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Predicted Key Fragment Ions for this compound

| m/z | Ion Structure/Origin |

| 396 | Molecular Ion [M]⁺˙ |

| 283 | Acylium ion [CH₃(CH₂)₇CH(CH₃)(CH₂)₇CO]⁺ resulting from the loss of the 2-ethylhexyloxy radical. |

| 113 | 2-Ethylhexyl cation [C₈H₁₇]⁺. |

| 88 | Product of McLafferty rearrangement involving the transfer of a gamma-hydrogen from the isostearyl chain to the carbonyl oxygen. |

Key Interpretive Insights:

-

Molecular Ion: The molecular ion peak at m/z 396, corresponding to the molecular weight of this compound (C₂₆H₅₂O₂), may be weak or absent in EI spectra of long-chain esters.[11]

-

Acylium Ion: A prominent peak at m/z 283 is expected due to the stable acylium ion formed by cleavage of the C-O bond of the ester. This is a key fragment for identifying the isostearate portion.

-

Alkoxy Fragment: A fragment at m/z 113 corresponding to the 2-ethylhexyl carbocation is also anticipated.

-

McLafferty Rearrangement: A characteristic peak at m/z 88 is expected from the McLafferty rearrangement, which is common for esters with a sufficiently long alkyl chain on the acyl side.[11]

-

Branched Chain Fragmentation: The most significant difference from ethylhexyl stearate will be the fragmentation pattern of the acyl chain. Cleavage at the branch point in the isostearyl group will lead to a series of characteristic ions. For example, cleavage on either side of the methyl branch in 16-methylheptadecanoate would produce distinct fragments that are not present in the spectrum of the linear stearate.[12] This allows for the confident identification of the branched structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. While direct spectral data may be scarce, a predictive approach based on the well-understood principles of spectroscopy and data from analogous compounds like 2-ethylhexyl stearate offers a scientifically rigorous method for its identification. The key to distinguishing this compound lies in identifying the spectral signatures of its branched isostearyl chain. This in-depth understanding is critical for scientists and professionals in the pharmaceutical and cosmetic industries to ensure the quality, efficacy, and safety of their formulated products.

References

-

Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Lipids, 47(2), 195–203. [Link]

-

Anklin, C. (2017). NMR of a viscous material? ResearchGate. [Link]

-

Young, S. P., et al. (2019). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas chromatography-quadrupole time-of-flight mass spectrometry. Analytical Sciences, 36(2), 205-212. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Monakhova, Y. B., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(3), 1184. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

J. S. Lee, et al. (2015). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Oleo Science, 64(1), 1-8. [Link]

-

SpectraBase. (n.d.). Ester of a branched chain fatty acid with saturated c16-c18-fatty alcohol. [Link]

-

A. Bucur, et al. (2018). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-Ethylhexyl stearate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. [Link]

-

Al-Bawab, A. F., & Al-Qirim, T. M. (2020). Evaluation of Fourier Transform-Infrared Spectroscopy for Analysis of Cosmetics. Journal of Applied Pharmaceutical Science, 10(06), 113-119. [Link]

-

PubChem. (n.d.). 2-Ethylhexyl stearate. [Link]

-

T. L. S. T. M. de Oliveira, et al. (2021). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of the Brazilian Chemical Society, 32(8), 1639-1648. [Link]

-

Giera, M., & Verhoeven, A. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. In: Verhoeven, A. (eds) Clinical Metabolomics. Methods in Molecular Biology, vol 1730. Humana Press, New York, NY. [Link]

-

Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-781. [Link]

-

T. C. L. T. C. L. Chan, et al. (2002). Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids. Journal of Chromatography A, 977(2), 247-259. [Link]

-

Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXYL OCTADECANOATE. [Link]

-

Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Ethylhexyl stearate | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GCMS Section 6.14 [people.whitman.edu]

- 12. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Ethylhexyl Isostearate in Organic Solvents

Introduction: Understanding Ethylhexyl Isostearate

This compound is a versatile ester that serves as a key component in a myriad of formulations, particularly within the pharmaceutical, cosmetic, and personal care industries.[1] It is the ester of 2-ethylhexyl alcohol and isostearic acid, a branched-chain saturated fatty acid. This structure imparts unique properties, including a non-greasy, silky feel and excellent spreadability, making it a preferred emollient and solvent.[2] A thorough understanding of its solubility profile in various organic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal. This guide provides a comprehensive overview of the solubility of this compound, underpinned by theoretical principles and practical experimental methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | Isooctadecanoic acid, 2-ethylhexyl ester | [1] |

| Synonyms | Octyl isostearate | [1] |

| CAS Number | 81897-25-8 | [3] |

| Molecular Formula | C26H52O2 | |

| Molecular Weight | 396.69 g/mol | [4] |

| Appearance | Clear, colorless to slightly yellowish liquid | [5] |

| Odor | Bland/Faint | [5] |

| Water Solubility | Insoluble | [5][6] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.

The Role of Polarity

The polarity of a molecule is a key determinant of its solubility.[7] this compound, with its long hydrocarbon chain, is a predominantly non-polar molecule. The ester functional group introduces a degree of polarity, but the large non-polar alkyl chains dominate its overall character. Consequently, it exhibits high solubility in non-polar and moderately polar organic solvents that can engage in van der Waals interactions. Conversely, its insolubility in highly polar solvents like water is due to the inability of the non-polar hydrocarbon chains to disrupt the strong hydrogen bonding network of water.[8]

Intermolecular Forces

The primary intermolecular forces at play in the dissolution of this compound in organic solvents are London dispersion forces. The large surface area of the molecule allows for significant van der Waals interactions with non-polar solvents such as hydrocarbons. In moderately polar solvents like alcohols and ketones, dipole-dipole interactions between the solvent and the ester group of this compound also contribute to its solubility.

Solubility Profile of this compound in Organic Solvents

Table of Representative Solubility Data

The following table summarizes the expected solubility of this compound in various organic solvents, based on available qualitative data and quantitative data for analogous long-chain esters. The classifications are defined as follows:

-

Miscible: Soluble in all proportions.

-

Soluble: Significant solubility, typically >10 g/100 mL.

-

Slightly Soluble: Limited solubility, typically 1-10 g/100 mL.

-

Insoluble: Negligible solubility, typically <1 g/100 mL.

| Solvent Class | Solvent | Expected Solubility of this compound | Representative Quantitative Data for Analogous Esters (e.g., Stearates) |

| Alcohols | Ethanol | Soluble | Stearic acid is soluble in ethanol.[9] |

| Isopropanol | Soluble | Isopropyl laurate is soluble in isopropyl alcohol.[10] | |

| Ketones | Acetone | Soluble | Isooctyl stearate is soluble in acetone.[6] |

| Esters | Ethyl Acetate | Soluble | Stearic acid has high solubility in ethyl acetate.[9] |

| Hydrocarbons | Hexane | Slightly Soluble | Ethylhexyl stearate is slightly soluble in hexanes.[11] |

| Toluene | Soluble | Caprylyl butyrate is soluble in toluene.[4] | |

| Chlorinated Solvents | Chloroform | Soluble | Fatty acid esters are generally soluble in chloroform. |

| Oils | Mineral Oil | Soluble | Isooctyl stearate is soluble in mineral oil.[6] |

Experimental Protocol for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be performed using a standardized method. The following protocol is a general guideline based on established methods such as those from ASTM and OECD.[5][6][7][11][12][13][14][15][16]

Objective

To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that a separate phase of undissolved solute is visible after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess undissolved this compound to separate by gravity.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring that no undissolved material is transferred.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated GC-FID or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or as a weight/weight percentage.

-

Conclusion

This compound is a predominantly non-polar ester with excellent solubility in a wide array of organic solvents, a characteristic that is fundamental to its utility in various industrial applications. Its solubility profile is dictated by the interplay of intermolecular forces, primarily London dispersion forces. While specific quantitative data is limited, a comprehensive understanding of its solubility can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally similar long-chain esters. The experimental protocol outlined in this guide provides a robust framework for the precise determination of its solubility in any solvent of interest, enabling formulators to optimize their products for performance and stability.

References

-

Fengchen Group. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Fengchen. Retrieved from [Link]

-

ASTM International. (2008). ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

TRUNNANO. (n.d.). Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. TRUNNANO. Retrieved from [Link]

-

Fiveable. (n.d.). Solubility in organic solvents Definition. Fiveable. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

NIST. (2006). Introduction to IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOCETYL STEARATE. Ataman Kimya. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXYL STEARATE. Ataman Kimya. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

-

ScienceAsia. (2011). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 37(1), 6-11. Retrieved from [Link]

-

UL Prospector. (n.d.). Ethox Chemicals - Personal Care & Cosmetics. UL Prospector. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2012). RE-REVIEW Supplement Book 3 Alkyl Esters. Cosmetic Ingredient Review. Retrieved from [Link]

-

EWG's Skin Deep. (n.d.). What is this compound. EWG's Skin Deep. Retrieved from [Link]

-

INCIDecoder. (n.d.). This compound. INCIDecoder. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyvinyl chloride. Wikipedia. Retrieved from [Link]

Sources

- 1. Isocetyl Stearate | C34H68O2 | CID 91410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nanotrun.com [nanotrun.com]

- 5. store.astm.org [store.astm.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 9. scienceasia.org [scienceasia.org]

- 10. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. livewell.ae [livewell.ae]

- 15. scribd.com [scribd.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Thermal properties of "Ethylhexyl isostearate" (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Common Emollient

Ethylhexyl isostearate (CAS No. 81897-25-8) is a widely utilized emollient in the cosmetic, personal care, and pharmaceutical industries.[1][2][3] Its popularity stems from its desirable sensory profile—providing a non-greasy, smooth feel—and its function as a skin conditioning agent that helps to soften and smoothen the skin.[1][4] Comprising a 2-ethylhexyl alcohol component and isostearic acid, a branched-chain fatty acid, its molecular structure is key to its physical properties and performance in formulations.[1]

This technical guide provides an in-depth exploration of the thermal properties of this compound, specifically its melting and boiling points. A comprehensive literature search reveals a notable scarcity of definitive, publicly available data for this compound. Much of the available information pertains to its linear isomer, Ethylhexyl stearate (CAS No. 22047-49-0). This guide will therefore address the thermal properties of both isomers, drawing on available data and fundamental chemical principles to provide a robust understanding for the discerning scientist.

The Isomer Distinction: Stearate vs. Isostearate

It is crucial to first delineate the structural difference between stearic acid and isostearic acid. Stearic acid is a linear, 18-carbon saturated fatty acid. In contrast, isostearic acid is a branched-chain isomer, typically with a methyl group on the penultimate carbon. This seemingly subtle difference in molecular architecture has a profound impact on the physical properties of their respective esters.

The branching in isostearic acid disrupts the orderly packing of the molecules in the solid state. This leads to weaker intermolecular forces (van der Waals forces) compared to the straight-chain stearic acid, which can pack more efficiently. Consequently, esters of isostearic acid are expected to have lower melting and boiling points than their linear stearate counterparts.[5]

Thermal Properties of Ethylhexyl Stearate and Isostearate

A review of available data sources reveals a range of values for the thermal properties of Ethylhexyl stearate, while specific data for this compound remains elusive. The table below summarizes the reported values for Ethylhexyl stearate, which can serve as a contextual reference.

| Thermal Property | Reported Value for Ethylhexyl Stearate | Data Source(s) |

| Melting Point | -10°C to -52°C | [6][7][8] |

| Boiling Point | ~280°C to 431.9°C (at 760 mmHg) | [7][8] |

The wide discrepancies in the reported values for Ethylhexyl stearate may be attributed to variations in experimental conditions (e.g., pressure for boiling point determination) and the purity of the samples tested.

Expert Insight: Given the principles of molecular structure's influence on physical properties, it is scientifically reasonable to predict that the melting and boiling points of This compound will be at the lower end of, or even below, the ranges reported for Ethylhexyl stearate. The branched structure of the isostearate moiety would hinder the close packing of the molecules, requiring less energy to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Experimental Determination of Thermal Properties

For formulators and researchers who require precise thermal data for this compound, direct experimental determination is the most reliable approach. The following section outlines the standard methodologies for determining the melting and boiling points of high molecular weight esters.

Workflow for Thermal Property Determination

Caption: Experimental workflow for determining the melting and boiling points of this compound.

Experimental Protocol: Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid. For esters like this compound, which may exhibit a melting range, the temperatures at which melting begins and is complete are recorded.

Methodology:

-

Sample Preparation: Ensure the this compound sample is of high purity and thoroughly dried to remove any residual moisture, which can depress the melting point.[9] If the sample is solid at room temperature, it should be finely powdered to ensure uniform heating.[9]

-

Capillary Tube Packing: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For high molecular weight esters, vacuum distillation is often employed to prevent decomposition at high temperatures.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a calibrated thermometer placed so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Sample Introduction: The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is heated gently.

-

Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at the ambient pressure.

-

Pressure Correction (if necessary): If the boiling point is determined at a pressure other than standard atmospheric pressure (760 mmHg), it can be corrected using a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at standard pressure.

Conclusion

References

-

Fengchen Group. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. [Link]

-

TRUNNANO. Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. [Link]

-

Tigo. Ethylhexyl stearate - Descrizione. [Link]

-

The Good Scents Company. hexyl isostearate heptadecanoic acid, 16-methyl-, hexyl ester. [Link]

-

ASTM International. Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615°C by Gas Chromatography. [Link]

-

TutorChase. Provide an example of the boiling and melting points of different esters. [Link]

-

Determination of Melting Points. [Link]

-

Chemistry Stack Exchange. What determines the boiling point of esters of the same number of carbon atoms but different structural formula?. [Link]

-

Quora. Is boiling point a reliable way to assess ester purity?. [Link]

-

Melting point determination. [Link]

-

Determination of Melting Points. [Link]

-

CHM 235L - Melting Points Experiment. [Link]

-

Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]

-

SSERC. Melting point determination. [Link]

-

COSMILE Europe. This compound – Ingredient. [Link]

-

Ataman Kimya. ETHYLHEXYL STEARATE. [Link]

-

Legislation.gov.uk. amending Decision 96/335/EC establishing an inventory and a common nomenclature of ingredients employed in cosmetic products. [Link]

-

Scribd. Cosmetic Ingredient Guide. [Link]

-

Scribd. Lista Inci. [Link]

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. specialchem.com [specialchem.com]

- 3. scribd.com [scribd.com]

- 4. http://www.legislation.gov.uk/id/eudn/2006/257 [legislation.gov.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. nanotrun.com [nanotrun.com]

- 8. Ethylhexyl stearate - Descrizione [tiiips.com]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Viscosity and Rheological Behavior of Ethylhexyl Isostearate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the viscosity and rheological properties of ethylhexyl isostearate, a common emollient ester in the cosmetic and pharmaceutical industries. Understanding these characteristics is paramount for formulation development, ensuring product stability, predicting sensory attributes, and optimizing manufacturing processes.

Introduction: The Molecular Architecture and its Influence on Flow

This compound is the ester of 2-ethylhexyl alcohol and isostearic acid.[1] Its branched-chain structure is a key determinant of its physical properties, including its relatively low viscosity and favorable sensory profile on the skin. Unlike its linear counterpart, ethylhexyl stearate, the branched nature of the isostearic acid moiety introduces steric hindrance that disrupts efficient molecular packing. This results in a lower melting point and a more fluid nature at room temperature.[2]

The molecular weight of this compound is approximately 396.69 g/mol . This, in conjunction with its branched structure, contributes to its characteristic light, non-greasy feel, making it a popular choice in a variety of topical formulations.

Viscosity Profile of this compound

Viscosity is a measure of a fluid's resistance to flow. For an emollient like this compound, viscosity is a critical parameter that influences spreadability, texture, and the overall consumer experience of a product.

Quantitative Viscosity Data

Precise viscosity measurements for this compound are not extensively available in public literature, with many sources describing it qualitatively as having a "low viscosity".[3] However, data for the closely related ethylhexyl stearate can provide a useful approximation. One source reports a kinematic viscosity for ethylhexyl stearate of approximately 7-10.5 cSt , although the temperature is not specified.[4] It is important to note that isostearate esters may exhibit slightly different viscosities due to their branched structure.

To provide a more complete picture, the relationship between kinematic viscosity (ν) and dynamic viscosity (η) is defined by the equation:

η = ν * ρ

where ρ is the density of the substance. The density of ethylhexyl stearate is reported to be in the range of 0.85 - 0.88 g/cm³ .[2]

A summary of available viscosity data for ethylhexyl stearate is presented in the table below:

| Viscosity Type | Value | Temperature (°C) |

| Kinematic | 7-10.5 cSt | Not Specified |

Note: This data is for ethylhexyl stearate and should be considered an estimate for this compound.

The Influence of Temperature on Viscosity

The viscosity of liquids, including esters, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules also increases, leading to a reduction in intermolecular forces and, consequently, a decrease in viscosity.[5] While specific data for the temperature-dependent viscosity of this compound is scarce, the general trend for cosmetic esters is a significant decrease in viscosity with rising temperature. This relationship can often be modeled using the Arrhenius equation.[5]

For formulators, this means that the viscosity of a product containing this compound will be lower at elevated storage temperatures and during application to the skin.

Rheological Behavior: A Deeper Look at Flow Characteristics

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. For this compound, understanding its rheological behavior is crucial for predicting how it will perform under various processing conditions and during application.

Newtonian vs. Non-Newtonian Behavior

A key question in the rheological analysis of a fluid is whether it exhibits Newtonian or non-Newtonian behavior.

-

Newtonian fluids have a constant viscosity regardless of the applied shear rate.[6] Water and simple oils are common examples.

-

Non-Newtonian fluids exhibit a change in viscosity with varying shear rates. Many cosmetic and pharmaceutical formulations, such as creams and lotions, are non-Newtonian.[7]

Based on studies of similar emollient esters, it is highly probable that This compound behaves as a Newtonian fluid .[8] This means that its viscosity is not expected to change significantly when subjected to the high shear rates encountered during manufacturing processes like pumping and mixing, or during application to the skin.

The diagram below illustrates the fundamental relationship between shear stress and shear rate for Newtonian and non-Newtonian fluids.

Caption: Relationship between fluid type and viscosity behavior under shear.

Experimental Protocols for Viscosity and Rheological Analysis

To ensure the scientific integrity and reproducibility of viscosity and rheology measurements, standardized experimental protocols are essential.

Viscosity Measurement

A common and straightforward method for measuring the viscosity of cosmetic ingredients is using a rotational viscometer.

Protocol: Viscosity Measurement using a Rotational Viscometer

-